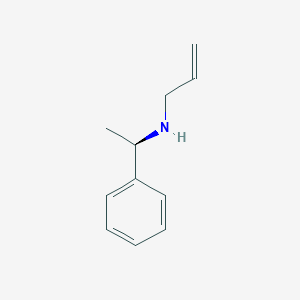

(R)-(+)-N-allyl-alpha-methylbenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Characterization of (R)-(+)-α-methylbenzylmethacryloylamine

The synthesis of (R)-(+)-α-methylbenzylmethacryloylamine was achieved through a condensation reaction between methacryloyl chloride and (R)-(+)-α-methylbenzylamine. This process was designed to create a monomer that could potentially mimic the characteristics of nonlinear optical (NLO) materials and exhibit chiral polymer catalyst properties. The molecular structure and the formation of the corresponding polymer were confirmed using NMR and IR spectroscopy, indicating successful synthesis and characterization of the monomer .

Interactions and Phase Behavior of (R) and (S) N-Acetyl-α-Methylbenzylamine

The study of the interactions between the enantiomers (R) and (S) N-acetyl-α-methylbenzylamine was conducted using differential scanning calorimetry and X-ray diffraction. The research revealed that these enantiomers form an eutectic mixture, which is a conglomerate without partial solid solution, up to 337 K. At this temperature, an eutectoid equilibrium is observed, transitioning from conglomerate to racemate. The research also delved into the complex thermal phenomena above 340 K. The crystal structures of the enantiomer and the metastable racemate were solved, showing that the enantiomer structure has isotactic chains of H-bonded molecules (CHBMs), while the racemate has syndiotactic CHBMs. Energy calculations indicated that the enantiomer's molecular conformation is more stable than that of the racemate by 9.4 kJ/mol, suggesting that the molecular conformation plays a significant role in the stability of these compounds .

Scientific Research Applications

Catalytic Asymmetric Allylic Alkylation

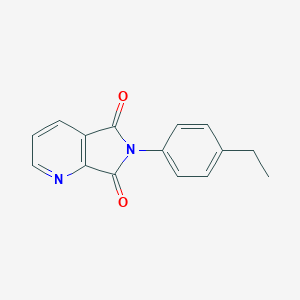

One application involves the use of chiral 3,4-diazaphospholanes, synthesized from phthaloyl chloride, PhPH2, and the azine of 2-carboxybenzaldehyde. These compounds, after resolution and coupling with various amines including alpha-methylbenzylamine, exhibit high enantioselectivities in Pd-catalyzed alkylation reactions, demonstrating their utility in asymmetric synthesis (Clark & Landis, 2003).

Synthesis of Enantiopure Cyclic Amino Acid Derivatives

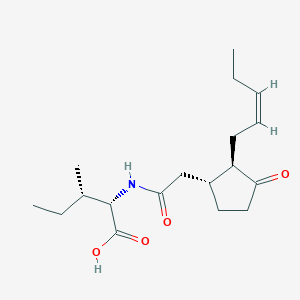

Another application is seen in the synthesis of enantiopure cyclic amino esters through a sequential diastereoselective Petasis reaction/ring-closing metathesis process, where allylboronic acid and (S)-α-methylbenzylamine are utilized to form allylglycine derivatives. This method enables the preparation of enantiomerically pure cyclic α-amino acid derivatives (Morozova, Beletskaya, & Titanyuk, 2017).

Simultaneous Synthesis of Enantiomerically Pure Compounds

A remarkable achievement in synthetic chemistry is the simultaneous synthesis of (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using a coupled reaction with omega-transaminase, alcohol dehydrogenase, and glucose dehydrogenase. This method showcases a novel approach to achieving high enantiomeric excess (ee) of both products from a single starting material (Yun et al., 2003).

Development of Chemoenzymatic Routes

Furthermore, the development of chemoenzymatic routes to specific target molecules like (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate highlights the integration of chemical and enzymatic steps for the synthesis of complex molecules. This approach underscores the versatility of (R)-(+)-N-allyl-alpha-methylbenzylamine in facilitating the synthesis of biologically relevant compounds on a large scale (Lindhagen et al., 2016).

Asymmetric Synthesis of Alkaloids

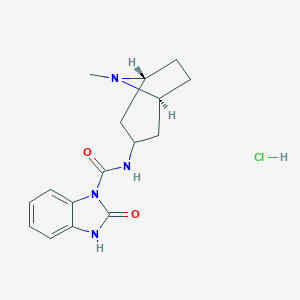

Additionally, the compound has been used in the asymmetric synthesis of Sedum alkaloids via lithium amide conjugate addition, showcasing its role in the construction of complex natural product frameworks. This method allows for the creation of diastereoisomerically pure azacycles, further demonstrating the compound's utility in the synthesis of natural products and pharmaceuticals (Davies et al., 2009).

properties

IUPAC Name |

N-[(1R)-1-phenylethyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNXWCWCESEPFK-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-N-allyl-alpha-methylbenzylamine | |

CAS RN |

126275-19-2 |

Source

|

| Record name | (R)-(+)-N-allyl-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)